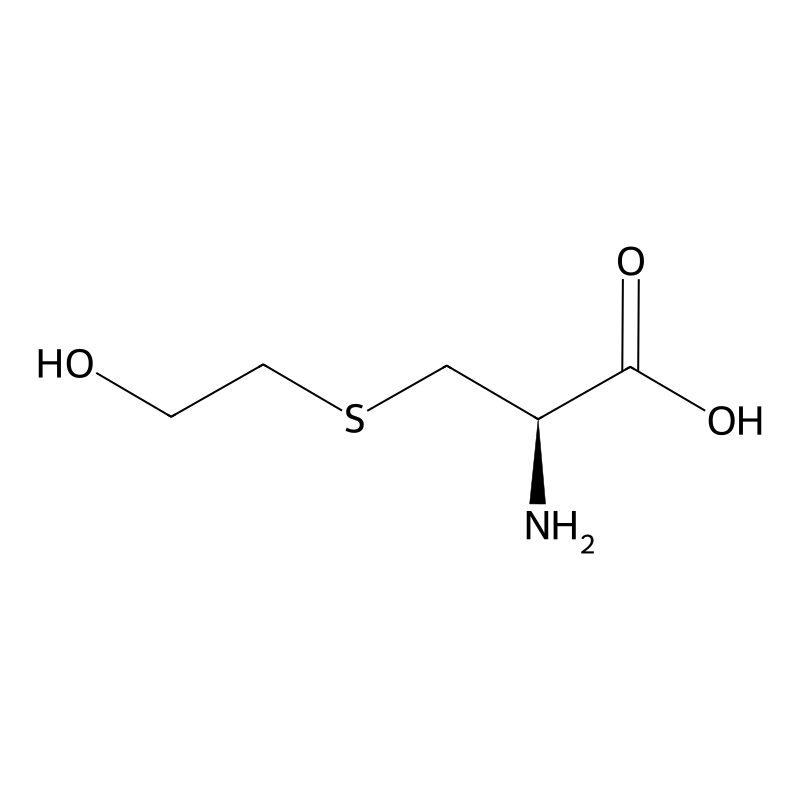Hydroxyethylcysteine
Catalog No.
S774509
CAS No.
6367-98-2
M.F
C5H11NO3S
M. Wt
165.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
6367-98-2
Product Name
Hydroxyethylcysteine
IUPAC Name
(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid
Molecular Formula
C5H11NO3S
Molecular Weight
165.21 g/mol
InChI
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
InChI Key
MWFRVMDVLYIXJF-BYPYZUCNSA-N
SMILES
C(CSCC(C(=O)O)N)O
Synonyms
3-(2-Hydroxyethylthio)alanine; (2R)-2-Amino-3-[(2-hydroxyethyl)sulfanyl]propionic Acid; (S)-2-Hydroxyethyl-L-cysteine; 3-(β-Hydroxyethylthio)alanine; 3-[(2-Hydroxyethyl)thio]-L-alanine;
Canonical SMILES
C(CSCC(C(=O)O)N)O
Isomeric SMILES
C(CSC[C@@H](C(=O)O)N)O
Antioxidant Properties:
HEC has been studied for its potential antioxidant properties. It can donate a hydrogen atom from its thiol group, which can help neutralize free radicals and prevent oxidative damage to cells. This potential has been explored in various in vitro studies, including:
- Cell culture studies: HEC has been shown to protect cells from oxidative stress induced by hydrogen peroxide or other oxidizing agents [].
Reducing Agent:
Due to the presence of the thiol group, HEC can act as a reducing agent. Reducing agents can donate electrons to other molecules, which can be useful in various research applications, such as:
XLogP3
-3.4
Other CAS
97170-10-0
Wikipedia
Hydroxyethylcysteine
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








